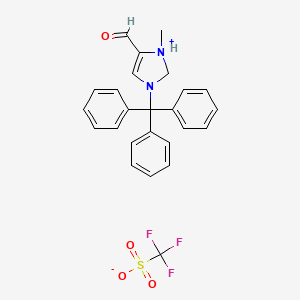
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a formyl group, a methyl group, and a triphenylmethyl group, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate typically involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction between appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Triphenylmethyl Group: The triphenylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction.
Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen with trifluoromethanesulfonic acid to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and triphenylmethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the imidazolium moiety can engage in ionic interactions with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate: Lacks the formyl group, resulting in different reactivity and applications.
5-Formyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate:
Uniqueness
The presence of both the formyl and triphenylmethyl groups in 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
314264-97-6 |
|---|---|
Molekularformel |
C25H23F3N2O4S |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
1-methyl-3-trityl-1,2-dihydroimidazol-1-ium-5-carbaldehyde;trifluoromethanesulfonate |
InChI |
InChI=1S/C24H22N2O.CHF3O3S/c1-25-19-26(17-23(25)18-27)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)8(5,6)7/h2-18H,19H2,1H3;(H,5,6,7) |
InChI-Schlüssel |
ALEYYROMGKAONM-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
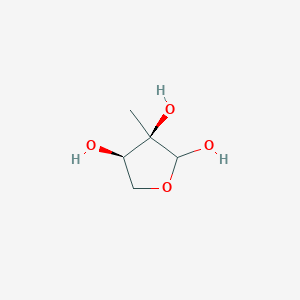
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
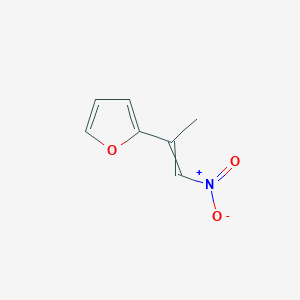

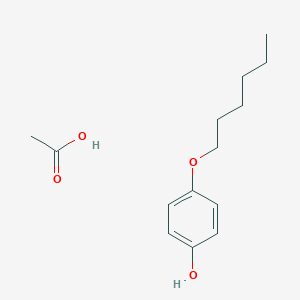
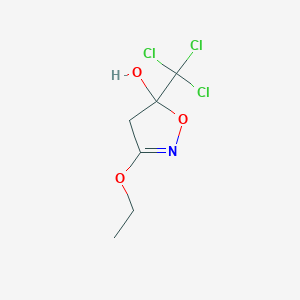
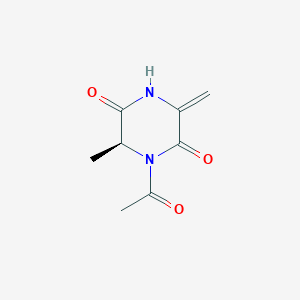
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)

